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Compound of Interest

Compound Name: N-Cyclopentylaniline

Cat. No.: B1267050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Cyclopentylaniline and its derivatives have emerged as a versatile scaffold in medicinal

chemistry, demonstrating a broad spectrum of biological activities. The unique physicochemical

properties conferred by the cyclopentyl group, such as increased lipophilicity and metabolic

stability, make this moiety an attractive component in the design of novel therapeutic agents.

This document provides a detailed overview of the applications of N-cyclopentylaniline
derivatives in various therapeutic areas, complete with quantitative data, experimental

protocols, and visual representations of relevant biological pathways.

Antiviral Applications: Neuraminidase Inhibitors
Derivatives of N-cyclopentylaniline have shown significant promise as inhibitors of viral

neuraminidase, a key enzyme in the life cycle of the influenza virus. By blocking the active site

of neuraminidase, these compounds prevent the release of new viral particles from infected

cells, thereby halting the spread of infection.

Quantitative Data: Neuraminidase Inhibitory Activity
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Compound
Name/Code

Virus Strain IC50 (µM) EC50 (µM) Reference

RWJ-270201

Influenza A

(H1N1, H3N2,

H5N1), Influenza

B

-

≤1.5 (H1N1),

<0.3 (H3N2),

<0.2 (Influenza

B)

[1]

BCX-1827

Influenza A

(H1N1, H3N2,

H5N1), Influenza

B

-

≤1.5 (H1N1),

<0.3 (H3N2),

<0.2 (Influenza

B)

[1]

BCX-1898

Influenza A

(H1N1, H3N2,

H5N1), Influenza

B

-

≤1.5 (H1N1),

<0.3 (H3N2),

<0.2 (Influenza

B)

[1]

BCX-1923

Influenza A

(H1N1, H3N2,

H5N1), Influenza

B

-

≤1.5 (H1N1),

<0.3 (H3N2),

<0.2 (Influenza

B)

[1]

1-

Ethylpropylamide

Derivative

Influenza A

Neuraminidase
0.015 - 0.080 - [2][3]

Diethylamide

Derivative

Influenza A

Neuraminidase
0.015 - 0.080 - [2][3]

Dipropylamide

Derivative

Influenza A

Neuraminidase
0.015 - 0.080 - [2][3]

4-

Morpholinylamid

e Derivative

Influenza A

Neuraminidase
0.015 - 0.080 - [2][3]

Experimental Protocols
Synthesis of Cyclopentane Neuraminidase Inhibitors (Representative Protocol)
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This protocol describes a general method for the synthesis of cyclopentane-based

neuraminidase inhibitors, which can be adapted for various N-cyclopentylaniline derivatives.

Materials:

Starting cyclopentane derivative (e.g., with a carboxylic acid or amine functional group)

N-Cyclopentylaniline or a suitable derivative

Coupling agents (e.g., HATU, HOBt)

Base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF, DCM)

Reagents for functional group transformations (e.g., deprotection agents like TFA)

Procedure:

Amide Coupling: To a solution of the cyclopentane carboxylic acid derivative (1.0 eq) in

anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the mixture at

room temperature for 10 minutes.

Add the N-cyclopentylaniline derivative (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

1N HCl, saturated NaHCO3 solution, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

amide.

Deprotection (if necessary): If the synthesized compound contains protecting groups (e.g.,

Boc), dissolve it in a suitable solvent (e.g., DCM) and add the deprotecting agent (e.g., TFA).
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Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

Remove the solvent under reduced pressure and purify the final product as needed.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay determines the IC50 value of a compound by measuring the inhibition of

neuraminidase activity using a fluorogenic substrate.

Materials:

Purified neuraminidase enzyme

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

Stop solution (e.g., 0.1 M Glycine-NaOH, pH 10.7)

Test compounds (dissolved in DMSO)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well black microplate, add 25 µL of the diluted test compound or vehicle (for control).

Add 25 µL of the neuraminidase enzyme solution to each well and incubate at 37°C for 30

minutes.

Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.

Incubate the plate at 37°C for 60 minutes.

Stop the reaction by adding 100 µL of the stop solution.
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Measure the fluorescence at an excitation wavelength of ~365 nm and an emission

wavelength of ~450 nm.

Calculate the percent inhibition for each concentration and determine the IC50 value by

fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow
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Caption: Inhibition of influenza virus release by N-cyclopentylaniline derivatives.
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Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
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Anticancer Applications: Kinase Inhibitors
N-Cyclopentylaniline derivatives have been investigated as potent inhibitors of various protein

kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of

kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic

intervention.

Quantitative Data: Kinase Inhibitory Activity
Compound
Class/Name

Target Kinase IC50 (µM) Cell Line Reference

N-phenyl

pyrazoline 5
Tyrosine Kinase 3.95

Hs578T (Triple

Negative Breast

Cancer)

[4]

N-phenyl

pyrazoline 5
Tyrosine Kinase 21.55

MDA-MB-231

(Triple Negative

Breast Cancer)

[4]

Palbociclib

(CDK4/6

Inhibitor)

CDK4 0.011 - [5]

Palbociclib

(CDK4/6

Inhibitor)

CDK6 0.016 - [5]

Seliciclib (CDK

inhibitor)
CDK2 0.7 - [6]

Seliciclib (CDK

inhibitor)
CDK5 0.2 - [6]

Experimental Protocols
Synthesis of N-phenyl Pyrazoline Kinase Inhibitors (Representative Protocol)

This protocol outlines a general synthesis for N-phenyl pyrazoline derivatives.

Materials:
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Substituted chalcone

Phenylhydrazine hydrochloride

Base (e.g., NaOH or pyridine)

Solvent (e.g., ethanol)

Procedure:

Chalcone Synthesis: Synthesize the appropriate chalcone by the Claisen-Schmidt

condensation of a substituted acetophenone with a substituted benzaldehyde in the

presence of a base.

Pyrazoline Formation: To a solution of the chalcone (1.0 eq) in ethanol, add phenylhydrazine

hydrochloride (1.2 eq) and a catalytic amount of a base (e.g., a few drops of pyridine).

Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

The precipitated solid is filtered, washed with water, and dried.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-

phenyl pyrazoline derivative.

CDK Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 of compounds against Cyclin-

Dependent Kinases (CDKs).

Materials:

Recombinant CDK/Cyclin enzyme complex (e.g., CDK4/Cyclin D1)

Kinase substrate (e.g., a peptide containing the Rb phosphorylation site)
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ATP

Kinase assay buffer

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Test compounds (dissolved in DMSO)

384-well plates

Luminometer

Procedure:

Prepare serial dilutions of the test compounds in the kinase assay buffer.

In a 384-well plate, add 1 µL of the test compound solution or vehicle (DMSO).

Add 2 µL of the CDK/Cyclin enzyme solution.

Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.

Incubate the plate at room temperature for 60 minutes.

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the percentage of kinase inhibition for each compound concentration and

determine the IC50 value.

Signaling Pathway and Experimental Workflow
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Caption: Inhibition of the CDK4/6-Cyclin D pathway by N-cyclopentylaniline derivatives.
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Caption: Workflow for a luminescence-based CDK inhibition assay.
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Neurodegenerative Disease Applications
The N-cyclopentylaniline scaffold has been incorporated into molecules targeting pathways

implicated in neurodegenerative diseases, such as Alzheimer's disease. One key strategy is

the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the

neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain,

which can improve cognitive function.

Quantitative Data: Acetylcholinesterase Inhibitory
Activity

Compound
Class/Name

Target Enzyme IC50 (µM) Ki (µM) Reference

Indole-based

derivative 4f

Acetylcholinester

ase (AChE)
91.21 -

Indole-based

derivative 6e

Acetylcholinester

ase (AChE)
68.52 -

Indole-based

sulfonamide

derivative 1

Acetylcholinester

ase (AChE)
0.17 - 8.53 - [7]

Indole amine 24
Acetylcholinester

ase (AChE)
4.28 - [7]

Indole amine 25
Acetylcholinester

ase (AChE)
4.66 - [7]

Experimental Protocols
Synthesis of Indole-based Acetylcholinesterase Inhibitors (Representative Protocol)

This protocol describes a general method for synthesizing indole derivatives as potential AChE

inhibitors.

Materials:

Indole or a substituted indole derivative
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Chloroacetyl chloride

Substituted amine (e.g., a piperazine derivative)

Base (e.g., triethylamine)

Solvent (e.g., dry benzene, acetonitrile)

Procedure:

Chloroacetylation of Indole: React the indole derivative with chloroacetyl chloride in a

suitable solvent to produce the N-chloroacetylindole intermediate.

Nucleophilic Substitution: To a solution of the N-chloroacetylindole intermediate (1.0 eq) in

dry benzene, add the desired substituted amine (1.0 eq) and a catalytic amount of

triethylamine.

Reflux the reaction mixture for 5-7 hours, monitoring by TLC.

Cool the reaction mixture, and the precipitated product is filtered, dried, and recrystallized

from a suitable solvent to yield the final indole derivative.

Acetylcholinesterase Inhibition Assay (Colorimetric)

This assay, based on the Ellman method, measures the inhibition of AChE activity.

Materials:

Acetylcholinesterase (AChE) enzyme

Acetylthiocholine iodide (ATCI) substrate

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

Assay buffer (e.g., phosphate buffer, pH 8.0)

Test compounds (dissolved in DMSO)

96-well plate
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Microplate reader

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, add the AChE enzyme solution to each well.

Add the test compound dilutions or vehicle to the respective wells and incubate for 15

minutes.

Prepare a reaction mix containing the assay buffer, ATCI, and DTNB.

Initiate the reaction by adding the reaction mix to all wells.

Measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10 minutes.

The rate of the reaction is proportional to the AChE activity. Calculate the percentage of

inhibition for each compound concentration and determine the IC50 value.
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Caption: Mechanism of acetylcholinesterase inhibition in a cholinergic synapse.
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Caption: Workflow for a colorimetric acetylcholinesterase inhibition assay.

Other Applications: Neurokinin-1 (NK1) Receptor
Antagonists
Derivatives incorporating the N-cyclopentylaniline motif have also been explored as

antagonists of the Neurokinin-1 (NK1) receptor. The NK1 receptor and its endogenous ligand,

Substance P, are involved in pain transmission, inflammation, and emesis. Antagonists of this

receptor have therapeutic potential in these areas.

Quantitative Data: NK1 Receptor Antagonist Activity
Compound
Name/Code

IC50 (nM) Ki (nM) Assay Type Reference

Aprepitant 0.09 -
Competition

Binding
[3]

Morpholinylbutyr

amide 161
0.17 -

Competition

Binding (human

NK1 receptor)

[8]

Experimental Protocols
Synthesis of NK1 Receptor Antagonists (Representative Protocol)

This protocol outlines a general approach to synthesizing NK1 receptor antagonists based on a

tryptophan scaffold, which can incorporate N-cyclopentylaniline or similar moieties.

Materials:

N-acetyl-L-tryptophan

3,5-Bis(trifluoromethyl)benzyl bromide

Base (e.g., K2CO3)

Solvent (e.g., DMF)
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Reagents for subsequent modifications (e.g., amide coupling reagents)

Procedure:

Esterification: To a solution of N-acetyl-L-tryptophan (1.0 eq) in DMF, add K2CO3 (1.5 eq)

and 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq).

Stir the reaction at room temperature for 12 hours.

Work up the reaction by adding water and extracting with ethyl acetate. The organic layer is

washed, dried, and concentrated.

The crude ester can then be further modified, for example, by deacetylation followed by

coupling with a carboxylic acid containing the N-cyclopentylaniline moiety using standard

amide coupling procedures.

NK1 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the NK1 receptor by measuring its

ability to displace a radiolabeled ligand.

Materials:

Cell membranes expressing the human NK1 receptor

[³H]-Substance P (Radioligand)

Unlabeled Substance P (for non-specific binding)

Test compounds

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

Glass fiber filters

Scintillation fluid and counter

Procedure:
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Prepare serial dilutions of the test compounds.

In a 96-well plate, combine the cell membrane suspension, [³H]-Substance P, and the test

compound or vehicle.

For total binding, omit the test compound. For non-specific binding, add a high concentration

of unlabeled Substance P.

Incubate the plate at room temperature for 60-90 minutes.

Rapidly filter the contents of each well through glass fiber filters to separate bound and free

radioligand.

Wash the filters with ice-cold wash buffer.

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.

Calculate the specific binding and determine the IC50 of the test compound. The Ki can be

calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow
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NK1 Receptor Signaling Antagonism
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Caption: Antagonism of the Neurokinin-1 (NK1) receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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